

Regelinol: A Technical Overview of an Antitumor Triterpenoid

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Compound of Interest

Compound Name: *Regelinol*

Cat. No.: *B1679257*

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Molecular Formula: C₃₁H₄₈O₅

Introduction

Regelinol is a naturally occurring ursene-type triterpenoid isolated from the plant *Tripterygium regelii*. First identified in 1987, it is recognized for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the available scientific information on **Regelinol**, including its chemical properties and biological context. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Regelinol** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₃₁ H ₄₈ O ₅	Hori et al., 1987
Molecular Weight	500.7 g/mol	Calculated
CAS Number	109974-22-3	MedKoo Biosciences
Class	Ursene-type Triterpenoid	Hori et al., 1987
Source	<i>Tripterygium regelii</i>	Hori et al., 1987

Biological Activity and Research Findings

Regelinol has been classified as an antitumor compound since its initial discovery[1]. However, a comprehensive review of the available scientific literature reveals a notable absence of specific quantitative data on its cytotoxic or antitumor activity. A 2016 study by Fan et al. that investigated numerous triterpenoids from *Tripterygium regelii* explicitly stated that **Regelinol** was not subjected to cytotoxic bioassays due to the limited amount of the isolated compound available.

While direct experimental data for **Regelinol** is lacking, the broader class of ursene-type triterpenoids has been the subject of extensive research, revealing a range of biological activities, including anti-inflammatory and anticancer effects. These related compounds often exert their effects through the modulation of key cellular signaling pathways.

Inferred Experimental Protocols

Although specific experimental protocols for **Regelinol** are not available, this section outlines a generalized methodology for assessing the cytotoxicity of related triterpenoids, based on standard practices in the field.

General Cytotoxicity Assay Protocol (Inferred)

A common method to assess the antitumor activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

- 96-well plates
- Compound to be tested (e.g., **Regelinol**)

Procedure:

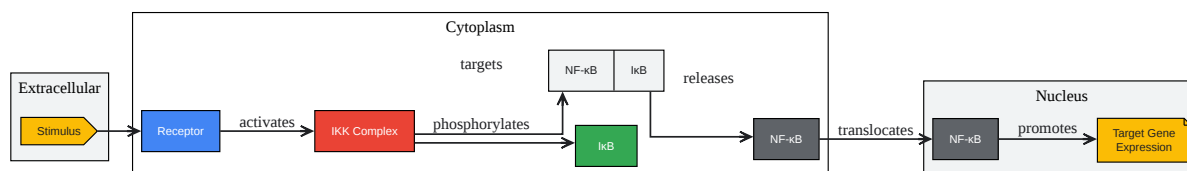
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO only.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The cell viability is calculated as a percentage of the control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with **Regelinol**, research on other ursene-type triterpenoids suggests potential mechanisms of action. A common target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some triterpenoids have been shown to inhibit the activation of NF- κ B.

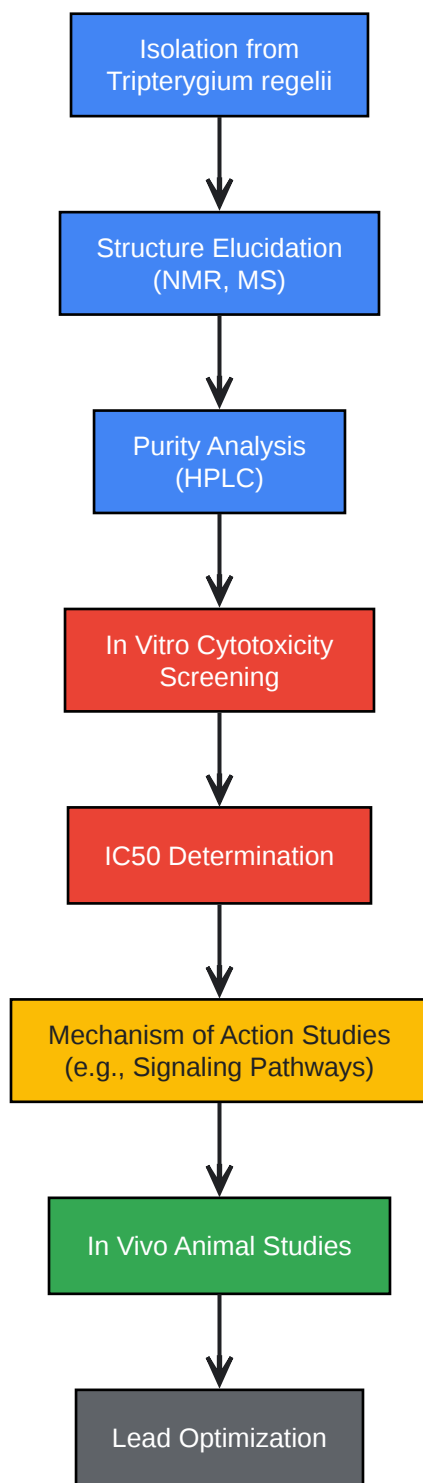


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Caption: Simplified diagram of the NF- κ B signaling pathway.

Experimental Workflow

The general workflow for investigating a novel natural product like **Regelinol**, from isolation to biological characterization, is depicted below.



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Caption: General experimental workflow for natural product drug discovery.

Conclusion

Regelinol, a triterpenoid from *Tripterygium regelii*, holds promise as an antitumor agent. However, there is a significant gap in the scientific literature regarding its specific biological activity and mechanism of action. Further research, including quantitative cytotoxicity studies and investigation into its effects on cellular signaling pathways, is necessary to fully elucidate its therapeutic potential. The information provided in this guide on related compounds and general experimental methodologies can serve as a foundation for future investigations into this intriguing natural product.

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References

- 1. Triterpenoids from the stems of *Tripterygium regelii* - PMC [pmc.ncbi.nlm.nih.gov]
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